molecular formula C5H5BrN2OS B3016490 5-Bromo-thiazole-2-carboxylic acid methylamide CAS No. 1414958-87-4

5-Bromo-thiazole-2-carboxylic acid methylamide

Cat. No.: B3016490
CAS No.: 1414958-87-4
M. Wt: 221.07
InChI Key: CTVGJKALORKODT-UHFFFAOYSA-N
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Description

5-Bromo-thiazole-2-carboxylic acid methylamide (CAS 1414958-87-4) is a high-purity chemical reagent primarily used as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a bromo-substituted thiazole core, a privileged scaffold in drug discovery due to its ability to interact with diverse biological targets . The molecular structure includes both a bromine atom, which offers a site for further functionalization via metal-catalyzed cross-coupling reactions, and a methylamide group, which can contribute to hydrogen bonding interactions with enzymes or receptors . Thiazole derivatives are of significant interest in anticancer research, particularly in the development of novel kinase inhibitors . Recent scientific literature highlights that thiazole-carboxamide-based analogues are being actively investigated as potent inhibitors of c-Met, a receptor tyrosine kinase that is a validated target for antitumor agents . These inhibitors can induce cell cycle arrest and apoptosis in cancer cells, providing a promising pathway for new therapeutics . Researchers can utilize this brominated methylamide as a key intermediate to synthesize such complex molecules for biochemical and cellular assays. Key Specifications: • CAS Number: 1414958-87-4 • Molecular Formula: C 5 H 5 BrN 2 OS • Molecular Weight: 221.07 g/mol This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-N-methyl-1,3-thiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c1-7-4(9)5-8-2-3(6)10-5/h2H,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVGJKALORKODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-87-4
Record name 5-bromo-N-methylthiazole-2-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-thiazole-2-carboxylic acid methylamide typically involves the bromination of thiazole derivatives followed by the introduction of a carboxylic acid methylamide group. One common method involves the reaction of thiazole with bromine in the presence of a suitable solvent to yield 5-bromo-thiazole. This intermediate is then reacted with methylamine and a carboxylating agent under controlled conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-thiazole-2-carboxylic acid methylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thiazole derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds .

Scientific Research Applications

5-Bromo-thiazole-2-carboxylic acid methylamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-thiazole-2-carboxylic acid methylamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The thiazole ring’s electronic properties allow it to participate in various biochemical pathways, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Thiazole Derivatives with Bromine and Functional Group Variations

Several thiazole-based analogs share structural similarities but differ in substituent positions or functional groups:

Compound Name CAS Number Substituents Similarity Score Key Properties/Applications
5-Bromo-thiazole-2-carboxylic acid methylamide - Br (C5), CONHMe (C2) - Intermediate for kinase inhibitors
2-Amino-5-bromo-4-methylthiazole 3034-57-9 Br (C5), NH₂ (C2), Me (C4) 0.85 Antiviral agent precursor
5-Bromothiazole-4-carboxylic acid 103878-58-6 Br (C5), COOH (C4) 0.70 Metal coordination chemistry
5-Bromo-2-ethyl-4-methylthiazole 863190-90-3 Br (C5), Et (C2), Me (C4) 0.73 Agrochemical synthesis

Key Observations :

  • The methylamide group in the target compound enhances solubility in polar solvents compared to the free carboxylic acid in 5-Bromothiazole-4-carboxylic acid.
  • Substitution at C2 (e.g., NH₂ vs. CONHMe) significantly alters reactivity; the amino group in 2-Amino-5-bromo-4-methylthiazole facilitates nucleophilic substitution, whereas the methylamide group stabilizes resonance structures .

Heterocyclic Analogs with Bromine and Amide Groups

Compounds with alternative heterocyclic cores but similar functionalization include:

Compound Name Core Structure Bromine Position Amide Linkage Applications
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide Furan C5 (furan) Thiazole-2-yl amide Antibacterial research
5-Bromo-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide Thiophene C5 (thiophene) Isoxazole-3-yl amide Enzyme inhibition studies

Key Observations :

  • Replacing the thiazole core with furan or thiophene alters electronic density. For instance, the electron-rich thiophene in 5-Bromo-thiophene-2-carboxamide derivatives may enhance π-stacking interactions in protein binding compared to thiazoles .
  • The position of bromine on the heterocycle (e.g., furan vs. thiazole) affects regioselectivity in cross-coupling reactions, as seen in Pd-catalyzed fluorination studies .

Benzimidazole and Indole Derivatives

Brominated benzimidazoles and indoles share functional motifs but differ in ring size and aromaticity:

Compound Name Core Structure Bromine Position Functional Group Applications
5-Bromo-1H-benzimidazole-2-carboxylic acid Benzimidazole C5 COOH (C2) Anticancer research
5-Bromoindole-2-carboxylic acid ethyl ester Indole C5 COOEt (C2) Neuropharmacology

Key Observations :

  • Ethyl ester groups (e.g., in 5-Bromoindole-2-carboxylic acid ethyl ester) enhance lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

5-Bromo-thiazole-2-carboxylic acid methylamide (CAS No. 1414958-87-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a bromine atom and a carboxylic acid methylamide group. The molecular structure is critical for its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound is believed to exert its effects through:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical metabolic pathways, affecting cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound can alter signaling pathways that regulate apoptosis and cell cycle progression, potentially leading to cancer cell death.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, though specific mechanisms remain to be fully elucidated.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines.

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)1.25Inhibition of proliferation
A549 (Lung)0.95Induction of apoptosis
HeLa (Cervical)0.80Cell cycle arrest

These values indicate that the compound is particularly potent against MDA-MB-231 cells, which are known for their aggressive nature in triple-negative breast cancer.

Antimicrobial Activity

This compound has also shown promising results as an antimicrobial agent:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be developed further as a potential therapeutic agent against resistant strains of bacteria and fungi.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound:

  • In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Animal Models : In vivo studies using mouse models indicated that treatment with this compound resulted in reduced tumor growth without significant toxicity, suggesting a favorable therapeutic window .
  • Combination Therapies : Research has explored the use of this compound in combination with established chemotherapeutics, revealing synergistic effects that enhance overall efficacy against resistant cancer types .

Q & A

Q. How can crystallographic disorder in brominated analogs be minimized during structural analysis?

  • Methodological Answer : Optimize crystal growth conditions (slow evaporation, low-temperature crystallization) and use high-resolution X-ray detectors. For disordered regions, refine occupancy factors and apply restraints during data processing, as demonstrated in bromothiophene derivatives .

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